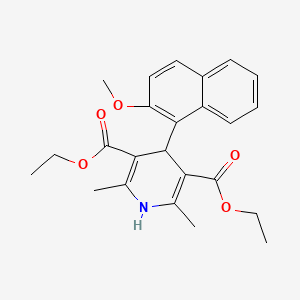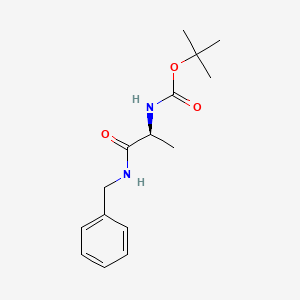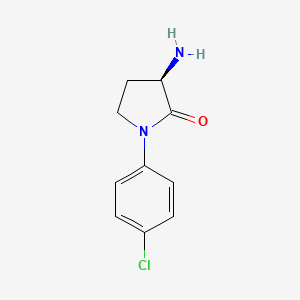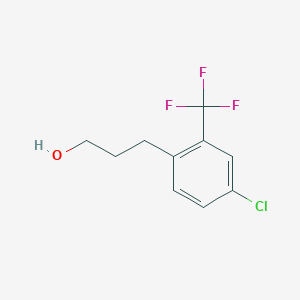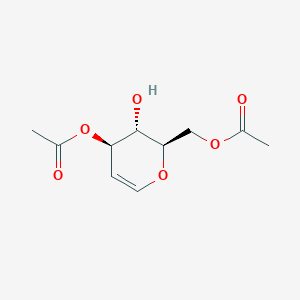![molecular formula C36H23BrN2 B8380536 9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B8380536.png)
9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole typically involves multiple steps, starting from commercially available carbazole. The synthetic route includes:
Bromination: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Suzuki Coupling: The brominated carbazole undergoes a Suzuki coupling reaction with a biphenylboronic acid derivative in the presence of a palladium catalyst and a base like potassium carbonate.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and coupling reactions, and employing large-scale purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carbazole-9,4’-dione derivatives.
Reduction: Formation of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-hydroxy-9H-carbazole.
Substitution: Formation of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-alkyl-9H-carbazole derivatives.
Scientific Research Applications
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Photovoltaic Devices: Employed in the active layers of organic field-effect transistors (OFETs) and OPVs.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism of action of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole in electronic devices involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transfer. In OLEDs, it acts as a host material, providing a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs as a hole transport material.
1,3-Bis(9H-carbazol-9-yl)benzene: Another carbazole derivative used in organic electronics.
Uniqueness
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile compound for various applications in organic electronics and materials science.
Properties
Molecular Formula |
C36H23BrN2 |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
3-bromo-9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C36H23BrN2/c37-26-17-22-36-32(23-26)31-9-3-6-12-35(31)39(36)28-20-15-25(16-21-28)24-13-18-27(19-14-24)38-33-10-4-1-7-29(33)30-8-2-5-11-34(30)38/h1-23H |
InChI Key |
FOCYQRGVBUHMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)Br)C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


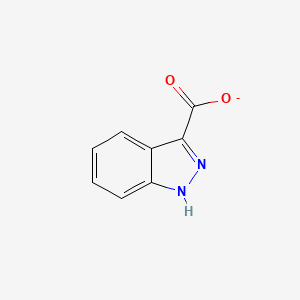
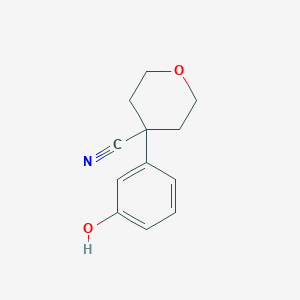
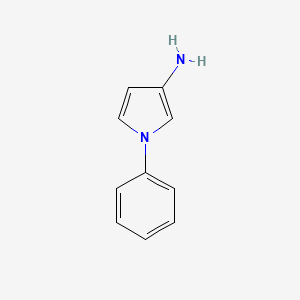
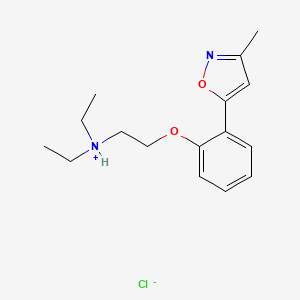

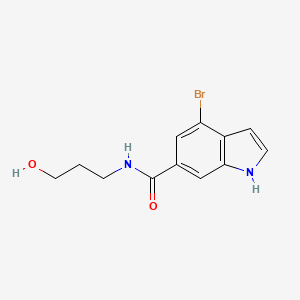
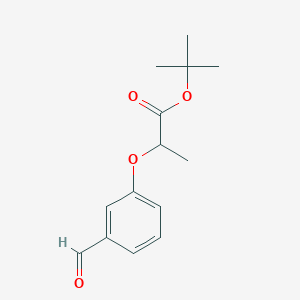
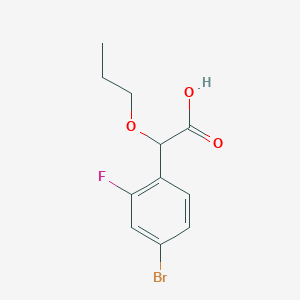
![7-Chloro-2-pyrimidin-2-ylthieno[3,2-b]pyridine](/img/structure/B8380527.png)
